(2S,3S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXY-4-METHYLPENTANOIC ACID
Overview
Description
(2S,3S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXY-4-METHYLPENTANOIC ACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXY-4-METHYLPENTANOIC ACID typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXY-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Deprotection: TFA in dichloromethane at room temperature.
Major Products Formed
Oxidation: Ketone derivative.
Reduction: Hydroxyl derivative.
Deprotection: Free amine.
Scientific Research Applications
(2S,3S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXY-4-METHYLPENTANOIC ACID is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a precursor for various amino acid derivatives.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of pharmaceuticals, particularly peptide-based drugs.
Mechanism of Action
The mechanism of action of (2S,3S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXY-4-METHYLPENTANOIC ACID involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis with a different protecting group strategy.
Benzyl (Cbz) protected amino acids: Another protecting group used in peptide synthesis.
Uniqueness
(2S,3S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXY-4-METHYLPENTANOIC ACID is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions, making it highly versatile in organic synthesis .
Properties
IUPAC Name |
3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKGGQOVLQWDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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